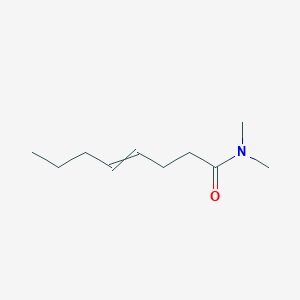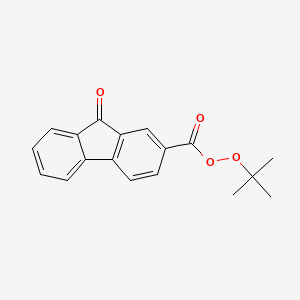
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is an organic compound with the molecular formula C11H16O5. It is a derivative of cyclohexene and is characterized by the presence of both ester and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cyclohexene derivatives with malonic acid or its esters. One common method includes the reaction of cyclohex-1-en-1-yl alcohol with dimethyl malonate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-yl ketone derivatives.
Reduction: Formation of cyclohex-1-en-1-yl alcohol derivatives.
Substitution: Formation of substituted cyclohex-1-en-1-yl esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo hydrolysis to release active metabolites that exert biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simple ester of malonic acid, used in similar synthetic applications.
Cyclohex-1-en-1-yl acetate: An ester derivative of cyclohexene, used in fragrance and flavor industries.
Cyclohex-1-en-1-yl alcohol: A hydroxyl derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is unique due to the combination of ester and hydroxyl functional groups on a cyclohexene ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90161-14-1 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
dimethyl 2-(cyclohexen-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-9(12)11(14,10(13)16-2)8-6-4-3-5-7-8/h6,14H,3-5,7H2,1-2H3 |
Clave InChI |
IDQAMYKNVNFFJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CCCCC1)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


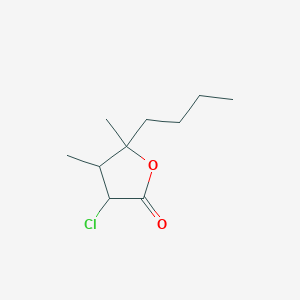
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
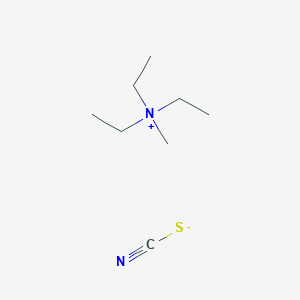
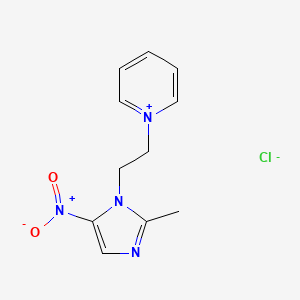
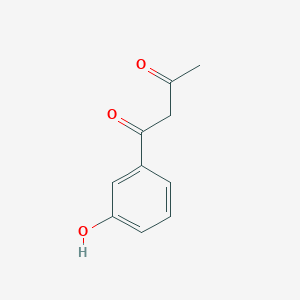
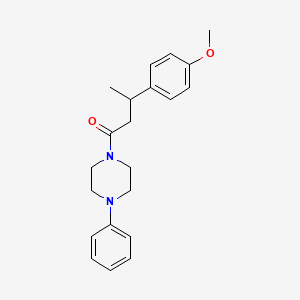
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
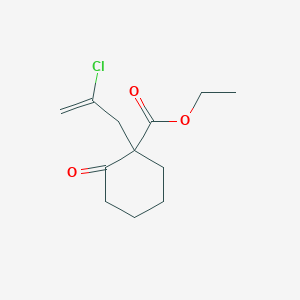

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
